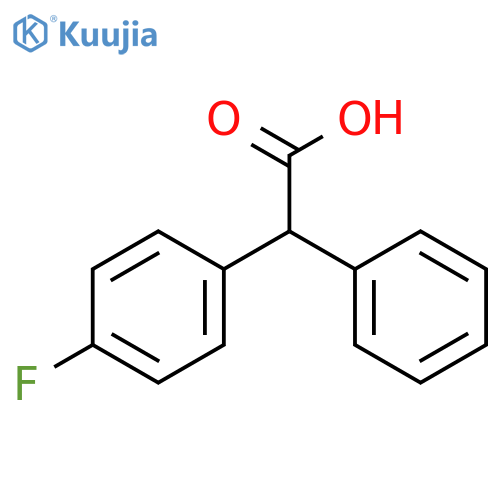

Cas no 723-69-3 (2-(4-Fluorophenyl)-2-phenylacetic Acid)

2-(4-Fluorophenyl)-2-phenylacetic Acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid,4-fluoro-a-phenyl-

- (4-Fluoro-phenyl)-phenyl-acetic acid

- 2-(4-FLUOROPHENYL)-2-PHENYLACETIC ACID

- 4-fluorodiphenylacetic acid

- 4-Fluorophenylphenylacetic acid

- PPD-Q05-0

- DTXSID60395060

- AR3872

- A837509

- 2-(4-Fluorophenyl)-2-Phenylaceticacid

- (4-Fluorophenyl)phenylacetic acid

- AKOS022218234

- SCHEMBL3985471

- AKOS000303254

- MFCD01631958

- AB87785

- 723-69-3

- CS-0171263

- FT-0632877

- DB-055630

- (4-fluorophenyl)(phenyl)acetic acid

- 2-(4-Fluorophenyl)-2-phenylacetic Acid

-

- MDL: MFCD01631958

- インチ: InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)

- InChIKey: PKCHPRKLZKXQHF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 230.07400

- どういたいしつりょう: 230.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.244

- ふってん: 346.2°C at 760 mmHg

- フラッシュポイント: 163.2°C

- 屈折率: 1.582

- PSA: 37.30000

- LogP: 3.04220

2-(4-Fluorophenyl)-2-phenylacetic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Room temperature

2-(4-Fluorophenyl)-2-phenylacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F402850-50mg |

2-(4-Fluorophenyl)-2-phenylacetic Acid |

723-69-3 | 50mg |

$ 115.00 | 2022-06-05 | ||

| AstaTech | AR3872-1/G |

2-(4-FLUOROPHENYL)-2-PHENYLACETIC ACID |

723-69-3 | 95% | 1g |

$458 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1235963-1g |

Benzeneacetic acid,4-fluoro-a-phenyl- |

723-69-3 | 95% (NMR) | 1g |

$810 | 2024-06-07 | |

| Fluorochem | 058723-5g |

4-Fluoro-phenyl)-phenyl-acetic acid |

723-69-3 | 95% | 5g |

£1068.00 | 2022-02-28 | |

| Advanced ChemBlocks | P36416-1G |

(4-Fluorophenyl)phenylacetic acid |

723-69-3 | 95% | 1G |

$495 | 2023-09-15 | |

| Fluorochem | 058723-250mg |

4-Fluoro-phenyl)-phenyl-acetic acid |

723-69-3 | 95% | 250mg |

£142.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1235963-100mg |

Benzeneacetic acid,4-fluoro-a-phenyl- |

723-69-3 | í¦95%(NMR) | 100mg |

$310 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1235963-5g |

Benzeneacetic acid,4-fluoro-a-phenyl- |

723-69-3 | 95% (NMR) | 5g |

$2285 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241903-250mg |

2-(4-Fluorophenyl)-2-phenylaceticacid |

723-69-3 | 98% | 250mg |

¥2307.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241903-1g |

2-(4-Fluorophenyl)-2-phenylaceticacid |

723-69-3 | 98% | 1g |

¥4615.00 | 2024-05-02 |

2-(4-Fluorophenyl)-2-phenylacetic Acid 関連文献

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

2-(4-Fluorophenyl)-2-phenylacetic Acidに関する追加情報

Introduction to 2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS No. 723-69-3)

2-(4-Fluorophenyl)-2-phenylacetic Acid, identified by its Chemical Abstracts Service number CAS No. 723-69-3, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a fluorine-substituted aromatic ring and a phenylacetic acid moiety, has garnered attention due to its versatile applications in drug discovery and molecular biology. The structural uniqueness of this compound lies in its ability to interact with biological targets in a manner that is both selective and potent, making it a valuable scaffold for developing novel therapeutic agents.

The compound's structure consists of two primary components: a 4-fluorophenyl group and a phenylacetic acid backbone. The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. This feature allows the molecule to penetrate biological membranes more effectively and resist rapid degradation, thereby increasing its bioavailability and therapeutic efficacy.

In recent years, 2-(4-Fluorophenyl)-2-phenylacetic Acid has been extensively studied for its potential in various therapeutic areas. One of the most promising applications is in the development of anti-inflammatory agents. Research has demonstrated that this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors. For instance, studies have shown that it can inhibit the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins, which are key mediators of inflammation.

Furthermore, the compound has shown promise in the field of oncology. Preliminary studies indicate that 2-(4-Fluorophenyl)-2-phenylacetic Acid can exhibit anti-proliferative effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. The fluorine atom's electronic properties play a pivotal role in these interactions, enhancing the compound's binding affinity to target proteins. This makes it a compelling candidate for further development into a chemotherapeutic agent.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine into aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. In the case of 2-(4-Fluorophenyl)-2-phenylacetic Acid, this modification contributes to improved solubility, reduced metabolic clearance, and enhanced binding affinity to biological targets. These attributes are essential for designing drugs that are both effective and well-tolerated by patients.

Recent advancements in computational chemistry have also shed new light on the potential of 2-(4-Fluorophenyl)-2-phenylacetic Acid. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, allowing it to interact with a wide range of biological targets. This flexibility is particularly advantageous in drug design, as it increases the likelihood of finding optimal binding interactions with therapeutic targets.

In addition to its therapeutic applications, 2-(4-Fluorophenyl)-2-phenylacetic Acid has found utility in biochemical research as a tool compound for studying enzyme mechanisms and protein-ligand interactions. Its well-defined structure and predictable reactivity make it an ideal candidate for use in high-throughput screening assays aimed at identifying new drug candidates. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic strategies.

The synthesis of 2-(4-Fluorophenyl)-2-phenylacetic Acid is another area where advancements have been made. Modern synthetic methodologies have enabled chemists to produce this compound with high yield and purity, facilitating its use in both research and industrial settings. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule efficiently.

Looking ahead, the future prospects for 2-(4-Fluorophenyl)-2-phenylacetic Acid appear promising. Ongoing research aims to explore its potential in treating neurodegenerative diseases, where modulation of inflammatory pathways and inhibition of protein aggregation are key therapeutic goals. Additionally, studies are underway to investigate its role in infectious diseases, leveraging its ability to disrupt essential bacterial pathways.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for utilizing compounds like 2-(4-Fluorophenyl)-2-phenylacetic Acid. Predictive models can identify novel derivatives with enhanced pharmacological properties by analyzing vast datasets containing structural information and biological activity profiles. This approach accelerates the drug development process by prioritizing promising candidates for experimental validation.

In conclusion, 2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS No. 723-69-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role in modulating inflammatory pathways, inhibiting cancer cell proliferation, and serving as a tool compound for biochemical research underscores its importance in modern drug discovery efforts. As research continues to uncover new therapeutic possibilities, this compound is poised to remain at the forefront of medicinal chemistry innovation.

723-69-3 (2-(4-Fluorophenyl)-2-phenylacetic Acid) 関連製品

- 93748-19-7(2-(4-Fluorophenyl)-2-methylpropanoic acid)

- 75908-73-5(2-(4-Fluorophenyl)propanoic acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 59079-81-1(3-Fluoro-1-(trifluoromethyl)naphthalene)

- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)

- 1448043-37-5(N-(4-{(furan-3-yl)methyl2-(thiophen-2-yl)ethylsulfamoyl}-3-methylphenyl)acetamide)

- 2171153-30-1(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)